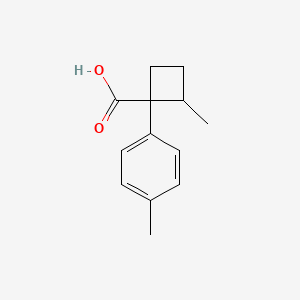
N-Ethyl-2,4-dimethylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-2,4-dimethylpyridine-3-sulfonamide is an organic compound with the molecular formula C9H14N2O2S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2,4-dimethylpyridine-3-sulfonamide typically involves the reaction of 2,4-dimethylpyridine with ethylamine and a sulfonating agent. One common method is the reaction of 2,4-dimethylpyridine with ethylamine in the presence of a sulfonyl chloride, such as chlorosulfonic acid or p-toluenesulfonyl chloride. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve the overall yield of the product .
Análisis De Reacciones Químicas
Types of Reactions: N-Ethyl-2,4-dimethylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-Ethyl-2,4-dimethylpyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its sulfonamide group, which is known for its antibacterial properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-Ethyl-2,4-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics .
Comparación Con Compuestos Similares
- N-Methyl-2,4-dimethylpyridine-3-sulfonamide
- N-Propyl-2,4-dimethylpyridine-3-sulfonamide
- N-Butyl-2,4-dimethylpyridine-3-sulfonamide
Comparison: N-Ethyl-2,4-dimethylpyridine-3-sulfonamide is unique due to its specific ethyl group, which can influence its solubility, reactivity, and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of particular interest in drug development .
Propiedades
Fórmula molecular |
C9H14N2O2S |
|---|---|
Peso molecular |
214.29 g/mol |
Nombre IUPAC |
N-ethyl-2,4-dimethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-4-11-14(12,13)9-7(2)5-6-10-8(9)3/h5-6,11H,4H2,1-3H3 |
Clave InChI |
CRTPADMHVSQDAU-UHFFFAOYSA-N |
SMILES canónico |
CCNS(=O)(=O)C1=C(C=CN=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


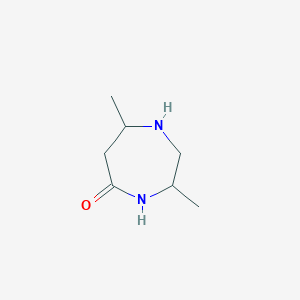

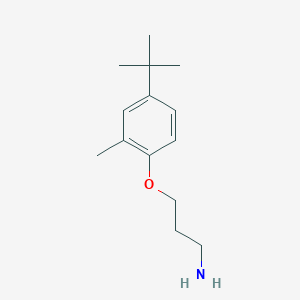
![2-{[1-(3,4-Dichlorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13305792.png)
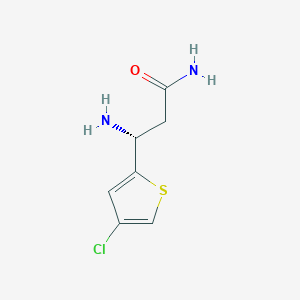


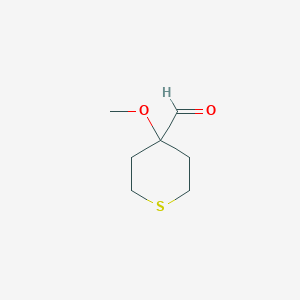

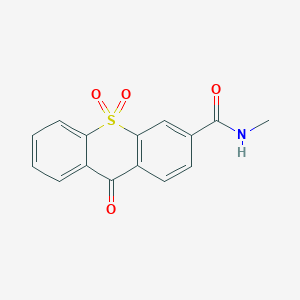
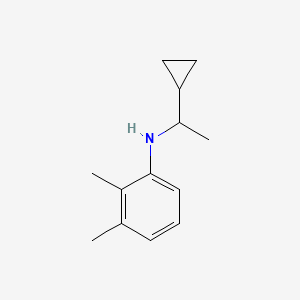
![4-{[1-(4-Chlorophenyl)ethyl]amino}butan-2-ol](/img/structure/B13305851.png)
